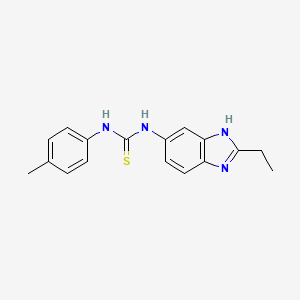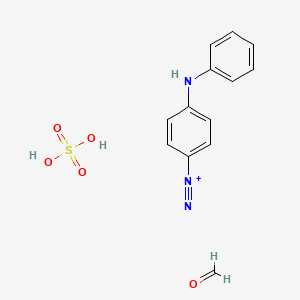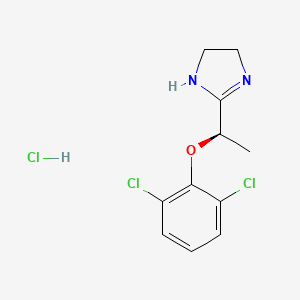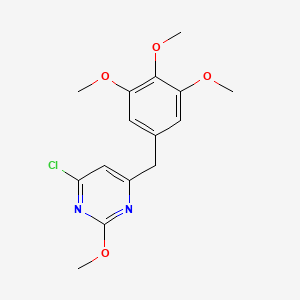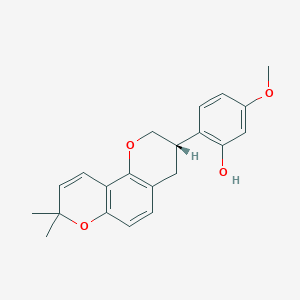
4'-O-Methylglabridin, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-O-Methylglabridin, (S)- involves several steps, starting from the extraction of glabridin from Glycyrrhiza glabra. The key steps include methylation of the hydroxyl group at the 4’ position. The reaction conditions typically involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of 4’-O-Methylglabridin, (S)- follows similar synthetic routes but on a larger scale. The process involves the extraction of glabridin from licorice roots, followed by purification and methylation. The reaction conditions are optimized for large-scale production to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4’-O-Methylglabridin, (S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed for substitution reactions
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isoflavonoids .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: Its antioxidant properties make it a valuable compound for studying oxidative stress and related biological processes.
Medicine: It has shown potential in treating conditions like obesity, inflammation, and oxidative stress-related diseases.
Industry: It is used in the cosmetic industry for its skin-whitening and anti-aging properties .
Mecanismo De Acción
The mechanism of action of 4’-O-Methylglabridin, (S)- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits lipid peroxidation, protecting cells from oxidative damage.
Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Metabolic Regulation: It influences energy metabolism by modulating the expression of genes involved in lipid and glucose metabolism .
Comparación Con Compuestos Similares
4’-O-Methylglabridin, (S)- is unique among its analogs due to its specific structural features and biological activities. Similar compounds include:
Glabridin: The parent compound with similar antioxidant properties.
Hispaglabridin A and B: Isoflavonoids with comparable anti-oxidative properties.
3’-Hydroxy-4’-O-Methylglabridin: A derivative with enhanced antioxidant activity .
Propiedades
Número CAS |
105119-61-7 |
|---|---|
Fórmula molecular |
C21H22O4 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
2-[(3S)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-5-methoxyphenol |
InChI |
InChI=1S/C21H22O4/c1-21(2)9-8-17-19(25-21)7-4-13-10-14(12-24-20(13)17)16-6-5-15(23-3)11-18(16)22/h4-9,11,14,22H,10,12H2,1-3H3/t14-/m1/s1 |
Clave InChI |
ZZAIPFIGEGQNHP-CQSZACIVSA-N |
SMILES isomérico |
CC1(C=CC2=C(O1)C=CC3=C2OC[C@@H](C3)C4=C(C=C(C=C4)OC)O)C |
SMILES canónico |
CC1(C=CC2=C(O1)C=CC3=C2OCC(C3)C4=C(C=C(C=C4)OC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


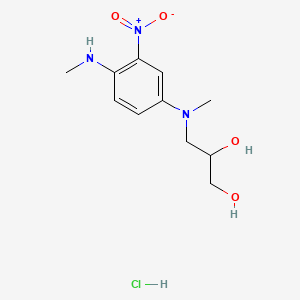
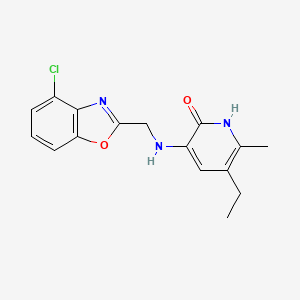

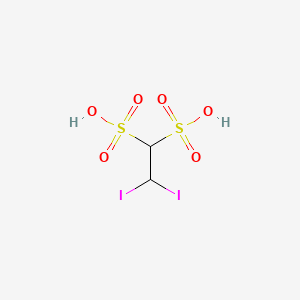
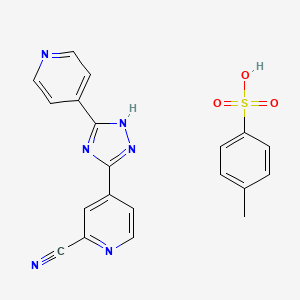

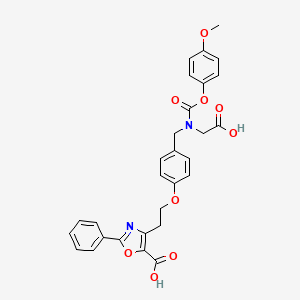
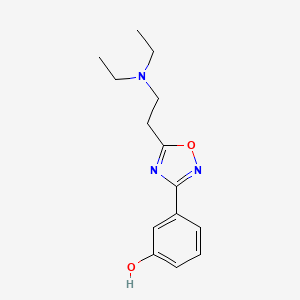
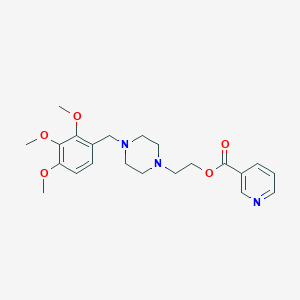
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12786363.png)
